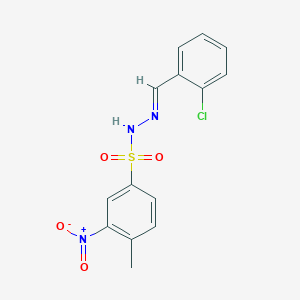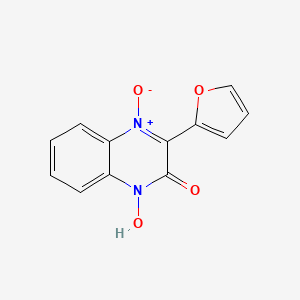
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as FQNO, is a synthetic compound that has been widely used in scientific research due to its unique properties. FQNO is a potent inhibitor of bacterial respiration and has been shown to have potential as an alternative to traditional antibiotics. In
作用機序
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide exerts its antibacterial activity by inhibiting bacterial respiration. Specifically, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide targets the cytochrome bc1 complex, which is a key component of the electron transport chain in bacteria. By inhibiting the cytochrome bc1 complex, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide disrupts the flow of electrons and proton pumping, leading to a decrease in ATP production and ultimately bacterial death.
Biochemical and Physiological Effects:
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial activity, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to induce the antioxidant response in cells, leading to an increase in the expression of antioxidant enzymes such as superoxide dismutase and catalase. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for the cytochrome bc1 complex. This allows researchers to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to be effective against a wide range of bacteria, including drug-resistant strains.
However, there are also limitations to using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments. One of the main limitations is its potential toxicity to mammalian cells. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to induce oxidative stress in mammalian cells, which can lead to cell death. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research involving 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide derivatives with improved pharmacokinetic properties. Another area of interest is the use of 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide as a tool to study the electron transport chain in mitochondria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide may have potential as a therapeutic agent for the treatment of bacterial infections and cancer.
合成法
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using a variety of methods, but the most common method involves the reaction of 2-nitrobenzaldehyde with 2-furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting compound is then oxidized using potassium permanganate to yield 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. The purity of the final product can be increased by recrystallization from a suitable solvent.
科学的研究の応用
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of bacterial respiration, making it a potential alternative to traditional antibiotics. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been used as a tool to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been used in studies of oxidative stress and as an inducer of the antioxidant response in cells.
特性
IUPAC Name |
3-(furan-2-yl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIRBWZWKSSTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-hydroxyquinoxalin-2(1H)-one 4-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


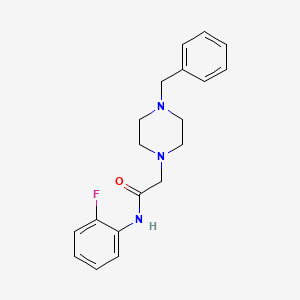
![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)

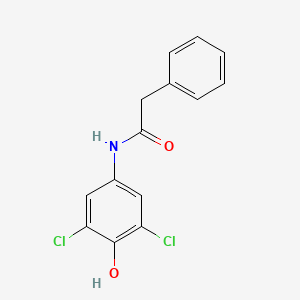

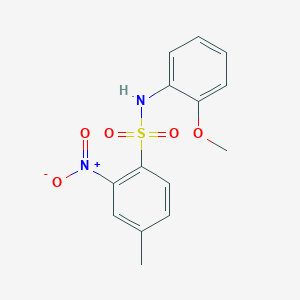
![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
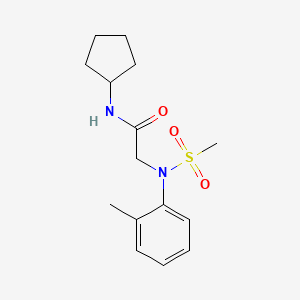
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
